molecular formula C9H8N4O4 B8246501 2-amino-6-(5-methylfuran-2-yl)-5-nitro-1H-pyrimidin-4-one

2-amino-6-(5-methylfuran-2-yl)-5-nitro-1H-pyrimidin-4-one

Cat. No.: B8246501
M. Wt: 236.18 g/mol
InChI Key: JBKVXVOEFRYZMV-UHFFFAOYSA-N
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Description

2-amino-6-(5-methylfuran-2-yl)-5-nitro-1H-pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with an amino group, a nitro group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-(5-methylfuran-2-yl)-5-nitro-1H-pyrimidin-4-one typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Nitro Group: Nitration of the pyrimidine ring is achieved using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.

    Attachment of the Furan Ring: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the furan ring with a halogenated pyrimidine intermediate in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-(5-methylfuran-2-yl)-5-nitro-1H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of furanone derivatives.

    Reduction: Formation of 2,6-diamino-5-(5-methylfuran-2-yl)-1H-pyrimidin-4-one.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

2-amino-6-(5-methylfuran-2-yl)-5-nitro-1H-pyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.

    Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound can be used in the synthesis of advanced materials and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of 2-amino-6-(5-methylfuran-2-yl)-5-nitro-1H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The furan ring and pyrimidine core can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-6-(5-methylfuran-2-yl)-5-nitropyrimidin-4-yl 4-methylbenzenesulfonate
  • 2-amino-6-(5-methylfuran-2-yl)-5-nitropyrimidin-4-ol
  • 2-acetyl-5-methylfuran

Uniqueness

2-amino-6-(5-methylfuran-2-yl)-5-nitro-1H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in medicinal chemistry and materials science, where precise molecular interactions are crucial.

Properties

IUPAC Name

2-amino-6-(5-methylfuran-2-yl)-5-nitro-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O4/c1-4-2-3-5(17-4)6-7(13(15)16)8(14)12-9(10)11-6/h2-3H,1H3,(H3,10,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKVXVOEFRYZMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=C(C(=O)N=C(N2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C2=C(C(=O)N=C(N2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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